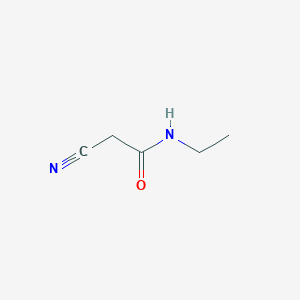

2-Cyano-n-ethylacetamide

Description

Properties

IUPAC Name |

2-cyano-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-7-5(8)3-4-6/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARXTXAOJGBDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296939 | |

| Record name | 2-cyano-n-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-36-4 | |

| Record name | 2-Cyano-N-ethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15029-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 112760 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015029364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15029-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-n-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Cyano-n-ethylacetamide (CAS 15029-36-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Cyano-n-ethylacetamide (CAS: 15029-36-4), a key chemical intermediate. The document details its chemical and physical properties, outlines a standard synthesis protocol, and explores its applications, particularly within the realm of pharmaceutical development.

Core Chemical and Physical Properties

This compound is a solid organic compound.[1] Its fundamental properties are summarized in the table below, providing a ready reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂O | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| CAS Number | 15029-36-4 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 73 °C | |

| Boiling Point | 320.8 ± 25.0 °C (Predicted) | |

| Density | 1.015 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 147.8 °C | |

| Refractive Index | 1.434 | |

| SMILES String | N(CC)C(=O)CC#N | [1] |

| InChI Key | VARXTXAOJGBDDV-UHFFFAOYSA-N | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound typically proceeds via the aminolysis of ethyl cyanoacetate with ethylamine. This reaction is analogous to the well-established synthesis of cyanoacetamide from ethyl cyanoacetate and ammonia. The following protocol details a standard laboratory procedure for the preparation of this compound.

Reaction Scheme:

Materials:

-

Ethyl cyanoacetate

-

Ethylamine (aqueous solution or neat)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, depending on the scale and conditions)

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine ethyl cyanoacetate (1.0 equivalent) with a magnetic stir bar.

-

Addition of Ethylamine: Cool the flask in an ice bath. Slowly add ethylamine (1.0-1.2 equivalents) to the stirred ethyl cyanoacetate. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

-

Reaction: After the addition is complete, the mixture can be stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates or to ensure complete conversion, the reaction mixture can be gently heated under reflux.

-

Work-up: Once the reaction is complete, the crude product may solidify upon cooling. If an aqueous solution of ethylamine was used, the product may precipitate.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water or a minimal amount of cold ethanol to remove unreacted starting materials and byproducts.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Safety Precautions:

-

This procedure should be performed in a well-ventilated fume hood.

-

Ethylamine is a flammable and corrosive liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Applications in Drug Development

While this compound itself is not typically an active pharmaceutical ingredient (API), it serves as a valuable building block in the synthesis of more complex molecules with therapeutic properties. The cyanoacetamide moiety is a versatile synthon in medicinal chemistry.

A notable example of the application of a closely related compound, 2-cyano-N,N-diethylacetamide, is in the synthesis of Entacapone . Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.

The synthesis of Entacapone involves the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with 2-cyano-N,N-diethylacetamide. This reaction highlights the utility of N-substituted cyanoacetamides in constructing the core structures of pharmaceuticals.

Biological Activity of Related Cyanoacetamide Derivatives

Direct studies on the biological activity of this compound are not widely published. However, the broader class of cyanoacetamide derivatives has been investigated for various pharmacological activities. These studies suggest potential, though unconfirmed, areas of interest for this compound and its derivatives.

-

Antimicrobial Activity: Several novel α,β-unsaturated 2-cyanoacetamide derivatives have demonstrated in vitro antibacterial properties against both gram-positive and gram-negative pathogenic bacteria.[3]

-

Enzyme Inhibition: Certain 2-cyanoacrylamide derivatives have been synthesized and evaluated as inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways.[4] This suggests that the cyanoacrylamide scaffold could be a starting point for the development of novel anti-inflammatory agents.

-

Anticancer Activity: Some heterocyclic compounds synthesized from cyanoacetamide derivatives have exhibited in vitro anticancer activity against various cell lines.[5]

It is crucial to note that these activities are reported for derivatives of cyanoacetamide and do not directly imply the same for this compound. However, they underscore the potential of this chemical scaffold as a starting point for the synthesis of biologically active molecules.

Conclusion

This compound, CAS number 15029-36-4, is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it a useful building block in organic synthesis, particularly in the development of new pharmaceutical agents. While the direct biological activity of this compound is not extensively documented, the proven applications of its derivatives in areas such as neurodegenerative disease and the demonstrated potential of the broader cyanoacetamide class in antimicrobial and anticancer research highlight its importance for the scientific and drug development communities. Further investigation into the synthetic utility and potential biological applications of this compound and its novel derivatives is warranted.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C5H8N2O | CID 270362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

molecular structure and weight of 2-Cyano-n-ethylacetamide

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Cyano-N-ethylacetamide, a valuable compound for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

This compound, with the CAS number 15029-36-4, is a chemical compound with the molecular formula C5H8N2O.[1][2] Its structure consists of an ethylamide group attached to a cyanomethyl group. The molecular weight of this compound is approximately 112.13 g/mol .[3][4]

The key physicochemical properties of this compound are summarized in the table below, providing a clear reference for its handling and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C5H8N2O | [1][2] |

| Molecular Weight | 112.131 g/mol | [1] |

| CAS Number | 15029-36-4 | [1][2] |

| Appearance | Solid | [4] |

| Melting Point | 73 °C | [1] |

| Boiling Point | 320.8 °C at 760 mmHg | [1] |

| Density | 1.015 g/cm³ | [1] |

| Flash Point | 147.8 °C | [1] |

| Canonical SMILES | CCNC(=O)CC#N | [1] |

| InChI | 1S/C5H8N2O/c1-2-7-5(8)3-4-6/h2-3H2,1H3,(H,7,8) | [4] |

| InChIKey | VARXTXAOJGBDDV-UHFFFAOYSA-N | [4] |

| Storage | Sealed in dry, Room Temperature | [1] |

Experimental Protocols

General Synthesis of N-substituted 2-cyanoacetamides:

The synthesis of N-substituted 2-cyanoacetamides, such as this compound, can be achieved through the amidation of a cyanoacetate ester with the corresponding amine. The following is a representative protocol adapted from the synthesis of similar compounds.

Materials:

-

Ethyl cyanoacetate

-

Ethylamine solution (e.g., in THF or water)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

A solution of ethylamine is prepared in a suitable solvent, such as THF, in a round-bottom flask equipped with a magnetic stir bar.

-

The flask is cooled to 0 °C using an ice bath.

-

Ethyl cyanoacetate is added dropwise to the cooled amine solution with continuous stirring. The rate of addition is controlled to maintain the reaction temperature at or below 0 °C.

-

After the complete addition of ethyl cyanoacetate, the reaction mixture is stirred at 0 °C for an additional period, typically 1-2 hours.

-

The reaction is then allowed to warm to room temperature and is stirred overnight to ensure completion.

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Key Molecular Descriptors and Properties

The following diagram illustrates the key properties and identifiers of this compound, providing a quick visual reference to its fundamental characteristics.

Caption: Key identifiers and properties of this compound.

References

physical and chemical properties of 2-Cyano-n-ethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Cyano-n-ethylacetamide (CAS No: 15029-36-4). It is a valuable intermediate in organic synthesis. This document details its physicochemical characteristics, predicted spectral data, and detailed experimental protocols for its synthesis and purification. The information presented is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Physical Properties

This compound is a solid at room temperature, with the molecular formula C₅H₈N₂O.[1][2] Its structure consists of an ethylamide group attached to a cyanoacetyl backbone.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈N₂O | [1][3] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| CAS Number | 15029-36-4 | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 73 °C | [3] |

| Boiling Point | 320.8 °C at 760 mmHg | [3] |

| Density | 1.015 g/cm³ | [3] |

| Flash Point | 147.8 °C | [3] |

| pKa (Predicted) | 9.40 ± 0.10 | [3] |

| LogP (Predicted) | 0.42708 | [3] |

| Vapor Pressure | 0.00031 mmHg at 25°C | [3] |

| Refractive Index | 1.434 | [3] |

Spectral Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.0 | Broad Singlet | 1H | -NH- |

| ~ 3.45 | Singlet | 2H | -CH₂-CN |

| ~ 3.30 | Quartet | 2H | -CH₂-CH₃ |

| ~ 1.15 | Triplet | 3H | -CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 164 | C=O (Amide) |

| ~ 116 | -CN (Nitrile) |

| ~ 36 | -CH₂-NH- |

| ~ 25 | -CH₂-CN |

| ~ 15 | -CH₃ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 3300 | N-H | Amide N-H stretch |

| ~ 2950 | C-H | Alkyl C-H stretch |

| ~ 2250 | C≡N | Nitrile stretch |

| ~ 1650 | C=O | Amide I band (C=O stretch) |

| ~ 1550 | N-H | Amide II band (N-H bend) |

Mass Spectrometry (Predicted): The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 112. Common fragmentation patterns would likely involve the loss of the ethyl group ([M-29]⁺), the cyano group ([M-26]⁺), and cleavage of the amide bond.

Experimental Protocols

Synthesis of this compound from Ethyl Cyanoacetate and Ethylamine

This procedure is adapted from the general synthesis of cyanoacetamides.

Materials:

-

Ethyl cyanoacetate

-

Ethylamine (70% solution in water)

-

Ethanol

-

Hydrochloric acid (for workup, if necessary)

-

Sodium sulfate (anhydrous)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine ethyl cyanoacetate (1 equivalent) and ethanol.

-

Slowly add ethylamine (1.2 equivalents) to the stirred solution.

-

Attach a condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water mixture, isopropanol)

-

Activated carbon (optional)

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

If the solution is colored, add a small amount of activated carbon and heat for a few more minutes.

-

Perform a hot filtration to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the crystals in a vacuum oven or air dry to a constant weight.

Reactivity and Applications

This compound possesses three reactive centers: the active methylene group, the nitrile group, and the amide group. The active methylene group is particularly susceptible to deprotonation and subsequent alkylation or condensation reactions.

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science. For instance, it can be used in the synthesis of pyridone and pyrimidine derivatives.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with well-defined physical properties. This guide provides essential technical information to facilitate its use in research and development. The detailed synthetic and purification protocols, along with the predicted spectral data, offer a solid foundation for its application in the synthesis of more complex molecules.

References

Spectroscopic Profile of 2-Cyano-n-ethylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for 2-Cyano-n-ethylacetamide (CAS 15029-36-4). Due to the absence of publicly available experimental spectra, this document focuses on predicted ¹H NMR and ¹³C NMR data, and an analysis of the expected key absorptions in Infrared (IR) spectroscopy and fragmentation patterns in Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their laboratory work. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

This compound is a small organic molecule featuring nitrile and secondary amide functional groups. Its chemical structure suggests potential applications as a building block in organic synthesis and in the development of novel pharmaceutical compounds. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound. This document presents a summary of its predicted spectral characteristics.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance data and expected absorptions and fragments for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ | 1.15 | Triplet | 3H |

| N-CH₂ | 3.28 | Quartet | 2H |

| C≡N-CH₂ | 3.45 | Singlet | 2H |

| N-H | 7.50 (Broad) | Singlet | 1H |

Prediction generated using online NMR prediction tools. Actual values may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C H₃ | 14.5 |

| N-C H₂ | 35.0 |

| C≡N-C H₂ | 25.0 |

| C ≡N | 116.0 |

| C =O | 164.0 |

Prediction generated using online NMR prediction tools. Actual values may vary based on solvent and experimental conditions.

Expected IR Absorption Bands

Table 3: Expected Characteristic IR Absorptions for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |

| N-H Stretch | 3350 - 3250 | Medium | Secondary Amide |

| C-H Stretch (sp³) | 3000 - 2850 | Medium | Alkyl C-H |

| C≡N Stretch | 2260 - 2240 | Medium-Weak | Nitrile |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong | Carbonyl |

| N-H Bend (Amide II) | 1570 - 1515 | Strong | N-H Bending |

Expected Mass Spectrometry Fragmentation

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Description |

| 112 | [C₅H₈N₂O]⁺• | Molecular Ion (M⁺•) |

| 97 | [M - CH₃]⁺ | Loss of a methyl radical |

| 84 | [M - C₂H₄]⁺• | McLafferty rearrangement |

| 70 | [M - C₂H₄N]⁺ | Alpha-cleavage |

| 57 | [C₂H₅NCO]⁺ | Cleavage of the C-C bond adjacent to the carbonyl |

| 44 | [C₂H₅NH]⁺ | Cleavage of the amide bond |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.[1]

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time, and relaxation delay. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2][3]

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet.[4]

-

Sample Preparation (Thin Solid Film): A few milligrams of the solid sample are dissolved in a volatile solvent (e.g., methylene chloride or acetone). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

-

Data Acquisition: A background spectrum of the empty instrument is recorded. The sample (pellet or film on a plate) is then placed in the sample holder in the path of the IR beam. The sample spectrum is then recorded.[6]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample, it can be introduced via a direct insertion probe or dissolved in a suitable solvent for injection into a system with a liquid chromatography front-end.

-

Ionization: Electron Ionization (EI) is a common technique for small, relatively volatile molecules. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7][8]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.[9]

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational set of predicted and expected spectroscopic data for this compound, alongside generalized experimental protocols. While predicted data is a valuable tool in the absence of experimental spectra, it is crucial for researchers to obtain empirical data to confirm these predictions and to fully characterize this compound for their specific applications. The provided methodologies offer a starting point for the systematic spectroscopic analysis required in modern chemical research and drug development.

References

- 1. books.rsc.org [books.rsc.org]

- 2. chem.uiowa.edu [chem.uiowa.edu]

- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. portal.guldu.uz [portal.guldu.uz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What is Mass Spectrometry | Scripps Research [masspec.scripps.edu]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide on the Thermodynamic Properties and Stability of 2-Cyano-n-ethylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted thermodynamic properties and stability of 2-Cyano-n-ethylacetamide. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from structurally similar molecules, namely 2-cyanoacetamide and N,N-diethyl-2-cyanoacetamide, to provide valuable insights. Furthermore, it outlines standard experimental protocols for the determination of these properties, offering a framework for future research and development.

Physicochemical and Thermodynamic Properties

A summary of the available physical and chemical properties for this compound is presented below. It is important to note that some of this data is predicted. For comparison, experimental data for the related compound 2-cyanoacetamide is also included.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Supplied) | 2-Cyanoacetamide (Experimental) |

| Molecular Formula | C5H8N2O[1][2] | C3H4N2O[3][4] |

| Molecular Weight | 112.13 g/mol [5] | 84.08 g/mol [3][4] |

| Melting Point | 73 °C[1] | 119-120 °C |

| Boiling Point | 320.8 °C at 760 mmHg[1] | - |

| Density | 1.015 g/cm³[1] | - |

| Flash Point | 147.8 °C[1] | - |

| pKa | 9.40 ± 0.10[1] | - |

| LogP | 0.42708[1] | -0.615[3] |

| Storage Temperature | Room Temperature, Sealed in dry[1] | - |

Table 2: Thermodynamic Properties of 2-Cyanoacetamide (as a proxy for this compound)

| Thermodynamic Property | Value | Unit | Source |

| Standard Enthalpy of Formation (Solid) | -175.60 | kJ/mol | NIST Webbook[3] |

| Standard Gibbs Free Energy of Formation | 45.09 | kJ/mol | Joback Method[3] |

| Standard Solid Enthalpy of Combustion | -1577.00 | kJ/mol | NIST Webbook[3] |

| Solid Phase Heat Capacity (at 300 K) | 111.10 | J/mol·K | NIST Webbook[3] |

| Enthalpy of Fusion | 11.83 | kJ/mol | Joback Method[3] |

| Enthalpy of Vaporization | 50.14 | kJ/mol | Joback Method[3] |

Stability Profile

-

Thermal Stability : A study on the thermal hazards of a related compound, 2-Chloro-N-(Cyano-2-thienyl methyl) acetamide, revealed that exothermic decomposition can occur at elevated temperatures, with a rapid reaction initiated around 91°C[6]. This suggests that this compound may also be susceptible to thermal decomposition and appropriate care should be taken when heating the compound. The recommended storage condition is at room temperature in a dry, sealed container[1].

-

Hydrolytic Stability : The amide functional group in this compound can be susceptible to hydrolysis under both acidic and basic conditions, yielding ethylamine and cyanoacetic acid. The rate of hydrolysis is dependent on pH and temperature.

-

Oxidative Stability : While specific oxidation studies on this compound are lacking, research on the oxidation of 2-cyanothioacrylamides indicates that the cyano group can participate in oxidative dimerization reactions in the presence of oxidizing agents like sodium nitrite in an acidic medium[7]. The stability of this compound in the presence of various oxidizing agents should be experimentally evaluated.

Experimental Protocols

For the accurate determination of the thermodynamic and stability properties of this compound, the following experimental methodologies are recommended.

3.1. Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) can be determined indirectly using the enthalpy of combustion (ΔcH°).

-

Methodology : Bomb Calorimetry

-

A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen at high pressure.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited, and the complete combustion reaction occurs.

-

The temperature change of the water is meticulously measured.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.[8][9]

-

Hess's Law is then applied to calculate the standard enthalpy of formation from the standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂).[10]

-

3.2. Determination of Heat Capacity

-

Methodology : Differential Scanning Calorimetry (DSC)

-

A small, accurately weighed sample of this compound is placed in a DSC pan. An empty reference pan is also prepared.

-

The sample and reference pans are heated at a controlled, linear rate.

-

The DSC instrument measures the difference in heat flow required to increase the temperature of the sample and the reference.

-

This difference in heat flow is directly proportional to the heat capacity of the sample.

-

3.3. Stability Testing

-

Thermal Stability :

-

Thermogravimetric Analysis (TGA) : Measures the change in mass of the sample as a function of temperature, indicating decomposition temperatures.

-

Differential Scanning Calorimetry (DSC) : Can detect exothermic or endothermic events associated with decomposition.

-

-

Hydrolytic Stability :

-

Solutions of this compound are prepared in buffers of varying pH (e.g., pH 2, 7, and 9).

-

The solutions are stored at controlled temperatures (e.g., 25 °C and 40 °C).

-

Aliquots are withdrawn at specified time intervals.

-

The concentration of the remaining this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

-

Oxidative Stability :

-

Solutions of this compound are exposed to oxidative conditions (e.g., hydrogen peroxide, AIBN).

-

The degradation of the compound is monitored over time using HPLC or a similar technique.

-

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemeo.com [chemeo.com]

- 4. Acetamide, 2-cyano- [webbook.nist.gov]

- 5. This compound | C5H8N2O | CID 270362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thermal Hazard and Decomposition Characteristics of 2-Chloro-N-(Cyano-2-thienyl methyl) acetamide -Journal of the Korean Institute of Gas | Korea Science [koreascience.kr]

- 7. d-nb.info [d-nb.info]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

The Synthetic Versatility of 2-Cyano-n-ethylacetamide: A Gateway to Bioactive Heterocycles

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Cyano-n-ethylacetamide, a bifunctional organic molecule, serves as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the presence of an active methylene group and an amide functionality, makes it a valuable synthon for the construction of complex molecular architectures. This technical guide explores the significant research applications of this compound, with a primary focus on its utility in the synthesis of pyridone derivatives and other heterocyclic systems exhibiting promising biological activities. This document provides a comprehensive overview of synthetic protocols, quantitative biological data, and visual representations of synthetic pathways to facilitate further research and development in medicinal chemistry and materials science.

Synthetic Applications: A Building Block for Heterocyclic Scaffolds

The principal application of this compound lies in its role as a precursor for the synthesis of various heterocyclic systems. The active methylene group readily participates in condensation reactions, while the amide nitrogen can be involved in cyclization processes.

Synthesis of Pyridone Derivatives

One of the most well-documented applications of this compound and its analogs is in the synthesis of 2-pyridone derivatives. These compounds are of significant interest due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

A common synthetic strategy involves a multi-component reaction, often a variation of the Hantzsch pyridine synthesis, where the cyanoacetamide derivative is reacted with an aldehyde and a β-ketoester or a similar active methylene compound.

Experimental Protocol: General Synthesis of N-Substituted-2-Cyanoacetamides

A versatile method for the preparation of N-substituted-2-cyanoacetamides involves the direct condensation of a primary amine with ethyl cyanoacetate.[1]

-

Reagents:

-

Primary amine (e.g., ethylamine, aniline derivatives) (1.0 eq)

-

Ethyl cyanoacetate (1.0-1.2 eq)

-

-

Procedure:

-

A mixture of the primary amine and ethyl cyanoacetate is heated, often under reflux conditions.

-

The reaction can be performed neat or in a suitable high-boiling solvent.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is often isolated by filtration if it precipitates.

-

Purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

-

Experimental Protocol: Synthesis of 3-Cyano-2-pyridone Derivatives

Following the synthesis of the N-substituted-2-cyanoacetamide, it can be utilized to construct the pyridone ring.[1]

-

Reagents:

-

N-substituted-2-cyanoacetamide (1.0 eq)

-

1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

-

Base catalyst (e.g., piperidine, potassium hydroxide)

-

Solvent (e.g., ethanol)

-

-

Procedure:

-

The N-substituted-2-cyanoacetamide and the 1,3-dicarbonyl compound are dissolved in a suitable solvent.

-

A catalytic amount of a base is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for several hours.

-

Reaction progress is monitored by TLC.

-

Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent and can be further purified by recrystallization.

-

Diagram: Synthesis of 3-Cyano-2-pyridone Derivatives

Caption: Synthetic workflow for 3-cyano-2-pyridone derivatives.

Knoevenagel Condensation

This compound can also participate in Knoevenagel condensation reactions with aldehydes and ketones.[2][3] The active methylene group, activated by the adjacent cyano and carbonyl groups, readily undergoes nucleophilic addition to the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated product. These products can be valuable intermediates for the synthesis of other complex molecules.

Experimental Protocol: Knoevenagel Condensation

-

Reagents:

-

This compound (1.0 eq)

-

Aldehyde or Ketone (1.0 eq)

-

Base catalyst (e.g., piperidine, triethylamine)

-

Solvent (e.g., ethanol, toluene)

-

-

Procedure:

-

Dissolve this compound and the carbonyl compound in the chosen solvent.

-

Add a catalytic amount of the base.

-

The reaction mixture is typically stirred at room temperature or heated to reflux.

-

Monitor the reaction by TLC.

-

After completion, the product can be isolated by filtration if it precipitates or by extraction after solvent removal.

-

Purification is generally achieved by recrystallization.

-

Diagram: Knoevenagel Condensation Workflow

Caption: General workflow of the Knoevenagel condensation.

Biological Activities of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, the heterocyclic compounds derived from it have demonstrated a range of significant biological activities.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 3-cyano-2-pyridone derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific kinases or other cellular targets involved in cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected 3-Cyano-2-pyridone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-oxo-4-(4-fluorophenyl)-6-phenyl-1,2-dihydropyridine-3-carbonitrile | A549 (Lung) | 0.83 µg/mL | [4] |

| 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | A549 (Lung) | 1.38 µg/mL | [4] |

| 3-cyano-2-methoxypyridine derivative with naphthyl group | MCF-7 (Breast) | 1.69 | [5] |

| 3-cyano-1-methylpyrid-2-one derivative with 4-chlorophenyl group | MCF-7 (Breast) | 2.05 | [5] |

Antibacterial Activity

Derivatives of this compound have also been investigated for their antibacterial properties. The resulting pyridone and other heterocyclic structures can interfere with essential bacterial processes.

Table 2: In Vitro Antibacterial Activity of Selected Pyridone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| N-amino-5-cyano-6-pyridone derivative | E. coli | 3.91 | [6] |

| Pyridone derivative VI | S. aureus | 0.0024 | [7] |

| Pyridone derivative VI | B. subtilis | 0.078 | [7] |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds derived from cyanoacetamides has also been explored. While the direct mechanism involving the initial cyanoacetamide is not elucidated, the resulting heterocyclic structures can modulate inflammatory pathways. For instance, some plant-derived compounds with structural similarities to these derivatives are known to inhibit pathways like NF-κB and MAPK, and reduce the production of pro-inflammatory cytokines.[8][9] A study on a thiocyanoacetamide derivative demonstrated its ability to decrease the levels of IL-1β and TNF-α in a rat model of inflammation.[3][10]

Diagram: Potential Anti-inflammatory Mechanism of Action

References

- 1. benchchem.com [benchchem.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Modulation of inflammatory mediators involved in the antinociceptive and anti-inflammatory effects of a new thioamide derivative: thiocyanoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

2-Cyano-N-ethylacetamide: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Cyano-N-ethylacetamide, a bifunctional molecule featuring both a reactive nitrile and an amide group, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural characteristics allow for its participation in a wide array of chemical transformations, leading to the construction of diverse and complex molecular architectures, particularly heterocyclic compounds of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its use in the laboratory.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol |

| CAS Number | 15029-36-4 |

| Appearance | Solid |

| Melting Point | 73 °C |

| Boiling Point | 320.8 °C at 760 mmHg |

| Density | 1.015 g/cm³ |

| pKa | 9.40 ± 0.10 (Predicted) |

| LogP | 0.42708 |

Core Synthetic Applications

The reactivity of this compound is centered around its active methylene group, flanked by the electron-withdrawing nitrile and amide functionalities, and the nucleophilic character of the amide nitrogen. These features enable its participation in a variety of condensation and cyclization reactions.

Synthesis of 3-Cyano-2-pyridone Derivatives

One of the most prominent applications of this compound is in the synthesis of substituted 3-cyano-2-pyridones. These heterocyclic scaffolds are present in numerous biologically active molecules and are of great interest to the pharmaceutical industry. The reaction typically involves the condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a base.[1][2]

Experimental Protocol: Synthesis of N-Ethyl-3-cyano-4,6-dimethyl-2-pyridone [2][3]

A mixture of this compound (0.006 mol) and acetylacetone (0.006 mol) is prepared in ethanol (10 mL). A catalytic amount of a base, such as potassium hydroxide or piperidine, is added to the mixture. The reaction is then refluxed at 80°C for 4 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration. The solid product is washed with cold ethanol to afford N-ethyl-3-cyano-4,6-dimethyl-2-pyridone.

| Product | Yield (%) |

| N-Aryl-3-cyano-2-pyridone Derivatives | 61-79 |

Note: The yield is generalized from similar reactions with N-substituted cyanoacetamides.[2]

Gewald Aminothiophene Synthesis

This compound is a suitable substrate for the Gewald reaction, a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[4][5] These thiophene derivatives are important intermediates in the synthesis of various dyes and pharmaceuticals. The reaction involves the condensation of a ketone or aldehyde, a compound with an active methylene group (in this case, this compound), and elemental sulfur in the presence of a base.[6][7]

References

- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 2. www2.unifap.br [www2.unifap.br]

- 3. researchgate.net [researchgate.net]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Cyano Group in 2-Cyano-N-ethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-N-ethylacetamide is a bifunctional molecule featuring a reactive cyano (nitrile) group and an active methylene group, making it a versatile synthon in organic chemistry. The electron-withdrawing nature of the adjacent amide and cyano functionalities imparts significant acidity to the α-protons, while the cyano group itself is susceptible to a variety of transformations. This technical guide provides a comprehensive overview of the reactivity of the cyano group in this compound, detailing its participation in key chemical reactions, including synthesis, hydrolysis, reduction, and cycloadditions. This document also explores the potential biological implications of the cyanoacetamide scaffold, drawing from studies on related derivatives that demonstrate anticancer and anti-inflammatory properties through the modulation of key signaling pathways. Experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a resource for researchers in synthetic and medicinal chemistry.

Introduction

Cyanoacetamide derivatives are a well-established class of reagents in organic synthesis, valued for their utility in constructing a wide array of heterocyclic and carbocyclic systems.[1] The molecule this compound (C₅H₈N₂O, CAS No. 15029-36-4) possesses two primary sites of reactivity: the active methylene protons and the electrophilic carbon of the cyano group.[2] This guide focuses on the chemical transformations of the cyano group, a feature that contributes significantly to the molecule's synthetic versatility and potential biological activity.

Synthesis of this compound

The synthesis of N-alkyl cyanoacetamides is typically achieved through the aminolysis of a cyanoacetic acid ester. A general and efficient method involves the reaction of ethyl cyanoacetate with the corresponding amine.

Experimental Protocol: Synthesis of a Generic N-Alkyl Cyanoacetamide

This protocol is adapted from the synthesis of cyanoacetamide and can be applied to the synthesis of this compound by substituting ammonia with ethylamine.[1][3]

-

In a round-bottom flask, ethyl cyanoacetate (1.0 eq) is dissolved in a suitable solvent such as ethanol.

-

Ethylamine (1.1 eq), either as a solution in a compatible solvent or as a neat liquid, is added to the flask.

-

The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Chemical Reactivity of the Cyano Group

The cyano group in this compound can undergo several important transformations, which are central to its application in organic synthesis.

Hydrolysis

The hydrolysis of the cyano group can lead to either an amide or a carboxylic acid, depending on the reaction conditions.

-

Partial Hydrolysis to Amide: Under controlled acidic or basic conditions, the cyano group can be partially hydrolyzed to an amide.

-

Complete Hydrolysis to Carboxylic Acid: More vigorous acidic or basic conditions will lead to the complete hydrolysis of the cyano group to a carboxylic acid, yielding N-ethylmalonamic acid. This can be followed by decarboxylation upon heating.[4][5]

Reduction to Amine

The cyano group can be reduced to a primary amine, which is a valuable transformation for the synthesis of polyamines and other functionalized molecules.

This protocol for the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines to N-alkylbis(3-aminopropyl)amines can be adapted for the reduction of this compound.[6]

-

The N-alkylbis(cyanoethyl)amine is dissolved in a 7 N solution of ammonia in methanol.

-

Raney nickel is added as the catalyst.

-

The mixture is subjected to hydrogenation at a pressure of 50 psi.

-

The reaction is monitored for the uptake of hydrogen.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the corresponding triamine.[6]

Cycloaddition Reactions

The cyano group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. A common example is the reaction with azides to form tetrazoles.[7][8]

Caption: General scheme of a [3+2] cycloaddition.

Reactivity of the Active Methylene Group

The methylene group in this compound is activated by the adjacent electron-withdrawing cyano and amide groups, enabling a variety of condensation reactions.

Knoevenagel Condensation

This is a nucleophilic addition of the active methylene compound to an aldehyde or ketone, followed by dehydration to yield a C=C double bond.

The following is a general protocol for the Knoevenagel condensation of an active methylene compound with an aromatic aldehyde.[9][10][11][12][13]

-

In a suitable reaction vessel, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in a solvent such as ethanol.

-

Add a catalytic amount of a base, such as piperidine or triethylamine.

-

The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product often precipitates.

-

The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Data Presentation

Table 1: Spectroscopic Data of Cyanoacetamide and Related Compounds

| Compound | Functional Group | IR Frequency (cm⁻¹) | ¹H NMR (δ, ppm) |

| Cyanoacetamide | -C≡N | ~2260 | - |

| -C=O | ~1670 | - | |

| -NH₂ | ~3400, ~3300 | ~7.5 (broad) | |

| -CH₂- | - | ~3.5 | |

| This compound | -C≡N | (Not available) | (Not available) |

| -C=O | (Not available) | (Not available) | |

| -NH- | (Not available) | (Not available) | |

| -CH₂- (methylene) | (Not available) | (Not available) | |

| -CH₂- (ethyl) | (Not available) | (Not available) | |

| -CH₃ (ethyl) | (Not available) | (Not available) |

Table 2: Quantitative Data for Reactions of Cyanoacetamide Derivatives

| Reaction | Substrates | Product | Catalyst/Conditions | Yield | Reference |

| Synthesis of Cyanoacetamide | Ethyl cyanoacetate, Ammonia | Cyanoacetamide | Aqueous ammonia, ice-salt bath | 86-88% | [1] |

| Knoevenagel Condensation | Benzaldehyde, Ethyl cyanoacetate | Ethyl α-cyanocinnamate | DBU/water | 96% | [16] |

| Knoevenagel Condensation | 4-Hydroxybenzaldehyde, Cyanoacetamide | 2-(4-hydroxybenzylidene)-cyanoacetamide | Microwave, NH₄OAc | 98.6% | [9] |

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of cyanoacetamide derivatives has been investigated for various therapeutic applications, notably as anticancer and anti-inflammatory agents.[17][18][19][20][21]

Derivatives of 2-cyanoacrylamide have been synthesized as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), a key enzyme in the NF-κB and MAPK signaling pathways.[22] Inhibition of TAK1 can induce apoptosis in cancer cells, highlighting a potential mechanism of action for cyanoacetamide-based compounds.

Diagram 1: Postulated Signaling Pathway for Cyanoacetamide Derivatives

This diagram illustrates a potential mechanism of action for cyanoacetamide derivatives based on their reported activity as TAK1 inhibitors.

Caption: Potential inhibition of the TAK1 signaling pathway by cyanoacetamide derivatives.

Conclusion

This compound is a valuable building block in organic synthesis, with its reactivity centered around the cyano group and the adjacent active methylene group. The cyano moiety can be readily transformed into amines or carboxylic acids, or it can participate in cycloaddition reactions to form heterocycles. The active methylene group provides a handle for C-C bond formation through reactions like the Knoevenagel condensation. While direct biological data for this compound is sparse, the broader family of cyanoacetamide derivatives shows promise as modulators of key signaling pathways implicated in cancer and inflammation. Further investigation into the specific biological effects of this compound and its simple derivatives is warranted to fully explore its potential in drug discovery. This guide serves as a foundational resource for researchers interested in leveraging the unique reactivity of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C5H8N2O | CID 270362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US6395931B1 - Malonic acid and esters thereof - Google Patents [patents.google.com]

- 6. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. 2-Cyanoacetamide(107-91-5) 1H NMR spectrum [chemicalbook.com]

- 16. asianpubs.org [asianpubs.org]

- 17. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms of Phytochemicals in Anti-Inflammatory and Anti-Cancer [mdpi.com]

- 20. Unlocking nature’s pharmacy: an in-depth exploration of phytochemicals as potential sources of anti-cancer and anti-inflammatory molecules [explorationpub.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of 2-Cyano-n-ethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hydrogen bonding capabilities of 2-Cyano-n-ethylacetamide, a molecule of interest in various chemical and pharmaceutical contexts. Due to the absence of a published crystal structure for this compound, this report leverages crystallographic data from the closely related analogue, 2-Cyano-N,N-dimethylacetamide, to infer and discuss its solid-state intermolecular interactions. Theoretical principles of hydrogen bonding involving cyano and amide functional groups are explored, and standard experimental protocols for characterizing these interactions, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, are detailed. This guide aims to provide a robust framework for understanding and investigating the non-covalent interactions of this compound in research and drug development settings.

Introduction

This compound is a bifunctional molecule containing both a cyano group and a secondary amide, both of which are known to participate in hydrogen bonding. The amide group possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the cyano group (C≡N) acts as a hydrogen bond acceptor. These functionalities dictate the molecule's self-assembly in the solid state and its interaction with other molecules in solution, influencing properties such as solubility, crystal packing, and biological activity.

Understanding the hydrogen bonding capabilities of this compound is crucial for its application in medicinal chemistry and materials science. In drug development, hydrogen bonds are fundamental to molecular recognition at receptor sites. In materials science, they govern the formation of predictable supramolecular structures.

Theoretical Hydrogen Bonding Capabilities

This compound possesses one hydrogen bond donor and two potential hydrogen bond acceptor sites.

-

Hydrogen Bond Donor: The secondary amide N-H group is a strong hydrogen bond donor.

-

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the amide group and the nitrogen atom of the cyano group (C≡N) are both potential hydrogen bond acceptors. The carbonyl oxygen is generally a stronger acceptor than the cyano nitrogen.

The interplay of these groups allows for the formation of various hydrogen bonding motifs, such as chains and sheets. The ethyl group attached to the amide nitrogen can influence the steric accessibility of these sites.

Solid-State Hydrogen Bonding Analysis (Based on Analogue)

In the absence of a crystal structure for this compound, the crystal structure of 2-Cyano-N,N-dimethylacetamide provides valuable insights into the probable hydrogen bonding network.[1] In the crystal structure of the dimethyl analogue, the molecules are linked by weak C-H···O hydrogen bonds, forming a three-dimensional network.[1]

It is important to note that 2-Cyano-N,N-dimethylacetamide lacks the N-H donor present in this compound. Therefore, the primary hydrogen bonding interactions in this compound are expected to be significantly different and stronger, likely dominated by N-H···O=C and potentially N-H···N≡C interactions. The C-H···O interactions observed in the dimethyl analogue are also likely to be present.

Quantitative Hydrogen Bond Data (Hypothetical based on Analogue)

The following table presents the hydrogen bond geometry for the C-H···O interactions found in the crystal structure of 2-Cyano-N,N-dimethylacetamide and serves as a reference for the types of weak interactions that may also be present in this compound.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C4—H4A···O(i) | 0.97 | 2.38 | 3.300 (3) | 159 |

| C4—H4B···O(ii) | 0.97 | 2.41 | 3.141 (3) | 132 |

| Symmetry codes: (i) -x+1, y+1/2, -z+1/2; (ii) -x, y+1/2, -z+1/2. Data from the crystal structure of 2-Cyano-N,N-dimethylacetamide.[1] |

Experimental Protocols for Characterization

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule and its intermolecular interactions in the solid state.

Methodology:

-

Crystal Growth: Single crystals of this compound would be grown, likely by slow evaporation of a suitable solvent.

-

Data Collection: A selected crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K to reduce thermal motion).

-

Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure using direct methods or Patterson methods. The structural model would then be refined to obtain precise atomic coordinates, bond lengths, and angles.

-

Hydrogen Bond Analysis: Hydrogen atoms would be located from the difference Fourier map or placed in calculated positions. Hydrogen bonds would be identified and characterized based on donor-acceptor distances and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying hydrogen bonding in solution.

Methodology:

-

Sample Preparation: A series of solutions of this compound in a non-polar solvent (e.g., CDCl₃) at varying concentrations would be prepared.

-

¹H NMR Spectroscopy: The chemical shift of the amide N-H proton would be monitored as a function of concentration. A downfield shift upon increasing concentration is indicative of intermolecular hydrogen bonding.

-

Temperature Dependence Studies: The temperature of the NMR sample would be varied, and the chemical shift of the N-H proton recorded. A significant upfield shift with increasing temperature suggests the disruption of hydrogen bonds.

-

NOESY/ROESY Experiments: Two-dimensional NMR experiments can provide through-space correlations, which can help identify protons that are in close proximity due to hydrogen bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can detect changes in vibrational frequencies of functional groups involved in hydrogen bonding.

Methodology:

-

Sample Preparation: Similar to NMR, spectra would be recorded for solutions of varying concentrations in a non-polar solvent. Solid-state spectra can also be obtained using KBr pellets or Attenuated Total Reflectance (ATR).

-

Spectral Acquisition: The infrared spectra would be recorded, focusing on the N-H and C=O stretching regions (typically 3500-3200 cm⁻¹ and 1700-1600 cm⁻¹, respectively).

-

Analysis: The formation of hydrogen bonds typically leads to a broadening and red-shift (shift to lower wavenumber) of the N-H stretching band and a red-shift of the C=O stretching band. The extent of these shifts can provide qualitative information about the strength of the hydrogen bonds.

Visualization of Potential Hydrogen Bonding

The following diagrams, generated using the DOT language, illustrate the potential hydrogen bonding motifs of this compound.

Caption: Potential N-H···O=C hydrogen bond between two molecules.

Caption: Workflow for characterizing hydrogen bonding.

Conclusion

While a definitive crystallographic study of this compound is not yet available, a comprehensive understanding of its hydrogen bonding capabilities can be inferred from its molecular structure and data from close analogues. The presence of a strong N-H donor and two acceptor sites (C=O and C≡N) suggests that this molecule is capable of forming robust hydrogen-bonded networks that will significantly influence its physical and chemical properties. The experimental protocols outlined in this guide provide a clear pathway for the future characterization of these important intermolecular interactions, which will be invaluable for its application in drug design and materials science.

References

A Technical Guide to 2-Cyano-n-ethylacetamide: Sourcing, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Cyano-n-ethylacetamide, a versatile building block in organic synthesis, particularly relevant to drug discovery and development. This document outlines commercial suppliers, available purity grades, analytical methodologies for quality assessment, and a detailed experimental protocol for its application in the synthesis of heterocyclic compounds.

Commercial Availability and Purity Grades

This compound is readily available from a range of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The purity of commercially available this compound typically ranges from 95% to over 98%, suitable for various laboratory and industrial applications. Higher purity grades are often available upon request for more sensitive applications.

Below is a summary of prominent commercial suppliers and their offered purity grades for this compound. It is important to note that while some suppliers provide specific purity data, others may require direct inquiry for a detailed Certificate of Analysis (CoA).

| Supplier | Purity Grade(s) | Notes |

| LookChem | 97% | Data from raw suppliers.[1] |

| SynQuest Laboratories | - | Contact for specifications. |

| Matrix Scientific | 97% | - |

| Oakwood Chemical | 96% | - |

| Sigma-Aldrich | AldrichCPR | Buyer assumes responsibility to confirm purity.[2] |

| Crysdot | 95+% | - |

| Biosynth Carbosynth | - | Contact for specifications. |

| CP Lab Safety | min 96% | For professional research and industrial use.[3] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | For the related compound 2-Cyano-N,N-diethylacetamide.[4] |

| Protheragen | 0.97 | For the related compound 2-Cyano-N-methylacetamide.[5] |

Analytical Methods for Purity Assessment

The purity of this compound and related compounds is typically determined using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) can be used for separation.[6][7] For more polar analogous compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may also be considered.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile impurities and for the confirmation of the compound's identity. Due to the polarity of the amide group, derivatization might be necessary to improve volatility and thermal stability for optimal GC analysis.[8]

Experimental Protocol: Synthesis of a Pyridine Derivative via Knoevenagel Condensation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through reactions like the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (in this case, this compound) with a carbonyl compound. The following is a representative protocol for the synthesis of a substituted pyridine derivative, a common scaffold in medicinal chemistry.

Reaction: Synthesis of 2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile from this compound and Benzaldehyde.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Ethanol (solvent)

-

Reaction flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and ethanol. Stir the mixture until the solid is completely dissolved.

-

Add benzaldehyde (1.0 equivalent) to the solution, followed by a catalytic amount of piperidine (approximately 0.1 equivalent).

-

Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically within 2-4 hours), cool the reaction mixture to room temperature.

-

Further cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum to obtain the desired 2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile.

-

The final product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Application in Drug Discovery Workflow

This compound and its derivatives serve as crucial building blocks in the early stages of drug discovery. Their ability to participate in various chemical reactions allows for the generation of diverse molecular scaffolds, which can be screened for biological activity. The following diagram illustrates a simplified workflow from a starting material like this compound to a potential drug candidate.

Caption: A simplified workflow illustrating the role of this compound in drug discovery.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound AldrichCPR 15029-36-4 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-Cyano-N,N-diethylacetamide | 26391-06-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2-Cyano-N-methylacetamide - Protheragen [protheragen.ai]

- 6. 2-Cyano-N-methylacetamide | SIELC Technologies [sielc.com]

- 7. Separation of 2-Cyano-N-((propylamino)carbonyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Cyano-N-ethylacetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-Cyano-N-ethylacetamide as a key starting material. This versatile reagent serves as a valuable building block for the construction of diverse molecular scaffolds, including pyridones, pyrimidines, pyrazoles, and thiophenes, many of which are of significant interest in medicinal chemistry and drug development.

Synthesis of 3-Cyano-2-pyridone Derivatives

Application Note: 3-Cyano-2-pyridone scaffolds are prevalent in numerous biologically active molecules. The following protocol details a reliable method for the synthesis of N-ethyl-3-cyano-4,6-dimethyl-2-pyridone through the condensation of this compound with acetylacetone. This reaction proceeds via an initial Knoevenagel condensation followed by an intramolecular cyclization.

Experimental Protocol:

A mixture of this compound (0.006 mol), acetylacetone (0.006 mol), and a catalytic amount of potassium hydroxide (KOH) in ethanol (10 mL) is prepared. The reaction mixture is stirred and refluxed at 80°C for 4 hours, with the progress monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is then washed with cold ethanol to afford the purified N-ethyl-3-cyano-4,6-dimethyl-2-pyridone.[1][2]

Quantitative Data:

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| N-ethyl-3-cyano-4,6-dimethyl-2-pyridone | This compound | Acetylacetone, KOH | Ethanol | 61-79[1] | - |

Reaction Pathway:

References

Application Notes: 2-Cyano-N-ethylacetamide in Knoevenagel Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of 2-Cyano-N-ethylacetamide as a versatile reagent in Knoevenagel condensation reactions. This reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds and is widely employed in the synthesis of diverse molecules, including pharmaceutical intermediates and functional materials.

Introduction

The Knoevenagel condensation is a nucleophilic addition reaction involving an active methylene compound and a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] this compound is an effective active methylene compound due to the electron-withdrawing effects of the cyano and amide functionalities, which increase the acidity of the adjacent methylene protons. This allows for facile deprotonation by a weak base to form a stabilized carbanion, which then acts as the nucleophile. The resulting products, α-cyano-N-ethylcinnamamides and their derivatives, are valuable precursors in medicinal chemistry.

Reaction Mechanism and Experimental Workflow

The Knoevenagel condensation with this compound proceeds through a well-established mechanism, initiated by a base-catalyzed deprotonation of the active methylene group. The resulting carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product.

Caption: Mechanism of the Knoevenagel Condensation.

A typical experimental workflow for this reaction is outlined below. This workflow highlights the key steps from reaction setup to product purification and analysis.

Caption: General experimental workflow for Knoevenagel condensation.

Experimental Protocols

The following protocols are adapted from established procedures for the Knoevenagel condensation of N-substituted cyanoacetamides with aromatic aldehydes.[1] These can be applied to the reaction of this compound.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

Materials:

-

This compound (1.0 eq)

-

Aromatic aldehyde (e.g., benzaldehyde, anisaldehyde) (1.0 eq)

-

Ethanol (solvent)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in a minimal amount of ethanol.

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-